molecular formula C26H40N4O8S B608148 tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate CAS No. 790305-05-4

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate

Cat. No.: B608148
CAS No.: 790305-05-4
M. Wt: 568.686
InChI Key: MXGKXZHTCMUVEE-JXUUZEIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITMN 4077 is a macrocyclic inhibitor known for its antiviral activity against the Hepatitis C virus. It specifically targets the Hepatitis C virus NS3 protease, a crucial enzyme for viral replication. The compound has demonstrated significant efficacy in inhibiting the replication of the Hepatitis C virus in human HuH7 cells, with an effective concentration (EC50) of 2.131 micromolar .

Mechanism of Action

Target of Action

ITMN-4077 is a macrocyclic inhibitor that primarily targets the Hepatitis C Virus (HCV) NS3 protease . The NS3 protease plays a crucial role in the lifecycle of the HCV, making it an attractive target for antiviral drugs.

Mode of Action

ITMN-4077 interacts with the HCV NS3 protease, inhibiting its activity . The inhibition of the NS3 protease disrupts the replication of the HCV, thereby reducing the viral load in the body.

Biochemical Pathways

The NS3 protease is involved in the processing of the HCV polyprotein, a critical step in the replication of the virus. By inhibiting the NS3 protease, ITMN-4077 disrupts this process, preventing the production of new virus particles .

Result of Action

The primary result of ITMN-4077’s action is the reduction of the HCV viral load in the body. By inhibiting the NS3 protease, ITMN-4077 prevents the replication of the virus, leading to a decrease in the number of virus particles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ITMN 4077 involves multiple steps, starting with the preparation of the macrocyclic core. The key steps include:

    Formation of the Macrocyclic Core: This involves the cyclization of a linear precursor through a series of condensation reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s antiviral activity.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of ITMN 4077 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ITMN 4077 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antiviral properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ITMN 4077, each with potentially different antiviral activities .

Scientific Research Applications

ITMN 4077 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Boceprevir: Another NS3 protease inhibitor used in the treatment of Hepatitis C.

    Telaprevir: A similar compound with a different chemical structure but targeting the same enzyme.

    Simeprevir: Another macrocyclic inhibitor with antiviral activity against Hepatitis C.

Uniqueness of ITMN 4077

ITMN 4077 stands out due to its high potency and specific binding affinity for the NS3 protease. Its macrocyclic structure provides stability and enhances its antiviral activity compared to other linear inhibitors. Additionally, ITMN 4077 has shown a favorable safety profile in preclinical studies, making it a promising candidate for further development .

Properties

IUPAC Name

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGKXZHTCMUVEE-JXUUZEIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.